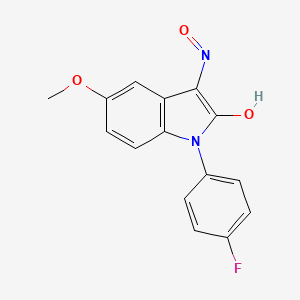
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyimino group, and a methoxy group attached to an indole core
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with 5-methoxyisatin in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amino group.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may have enhanced biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect. The specific pathways involved depend on the target and the context of the study.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-(4-Fluorophenyl)-2-(hydroxyimino)acetamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
5-Methoxyindole-2-carboxylic acid: Lacks the hydroxyimino and fluorophenyl groups, resulting in different reactivity and applications.
4-Fluoroindole: Contains the fluorophenyl group but lacks the hydroxyimino and methoxy groups, affecting its overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
154058-77-2 |
|---|---|
Molecular Formula |
C15H11FN2O3 |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methoxy-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C15H11FN2O3/c1-21-11-6-7-13-12(8-11)14(17-20)15(19)18(13)10-4-2-9(16)3-5-10/h2-8,19H,1H3 |
InChI Key |
WCBJGDITAGCGMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=C2N=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















